1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

Übersicht

Beschreibung

1-Hexanol, 6,6'-oxybis[2,2-dimethyl- is a compound characterized by its long hydrocarbon chain structure. This compound is notable for its inhibitory activities against lipid synthesis They are classified into various types based on the nature of the carbon-carbon bonds present, such as alkanes, alkenes, and alkynes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of hydrocarbon chain derivative 1 involves several synthetic routes. One common method includes the reduction of an ester to an alcohol, followed by successive hydrobromination and dehydrobromination steps . This process typically yields the desired hydrocarbon chain derivative in high purity and yield.

Industrial Production Methods: In industrial settings, the production of hydrocarbon chain derivative 1 often involves the use of advanced techniques such as liquid chromatography and gas chromatography for the extraction, fractionation, and separation of the compound . These methods ensure the efficient and large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Key Structural Features

-

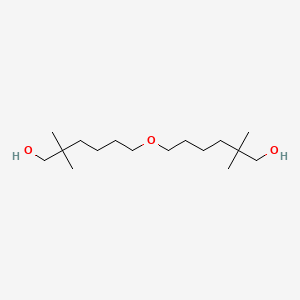

Functional groups :

-

Ether linkage (-O-) connecting two diol chains.

-

Primary alcohol groups (-OH) at both termini.

-

Branching (2,2-dimethyl groups) on the hexanol chains.

-

Acid-Catalyzed Cleavage of the Ether

Ethers are susceptible to cleavage under acidic conditions (e.g., H₃O⁺ or HBr). For this compound, the ether linkage could undergo hydrolysis, potentially yielding two equivalents of 2,2-dimethyl-1-hexanol.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic cleavage | HBr or H₃O⁺, heat | 2,2-dimethyl-1-hexanol × 2 |

Oxidation of Alcohol Groups

The terminal primary alcohols (-OH) could oxidize to carbonyl compounds (aldehydes or ketones) under oxidizing agents like KMnO₄ or CrO₃.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2,2-dimethyl-1-hexanal × 2 |

Esterification

The alcohol groups may react with carboxylic acids or acid chlorides to form esters.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid anhydride, catalyst | Esters of 2,2-dimethyl-1-hexanol |

Biological and Functional Insights

While the provided sources focus on the compound’s biological activity (e.g., lipid synthesis inhibition with an IC₅₀ of 11 μM ) rather than chemical reactivity, its structural rigidity and ether stability may contribute to its pharmacokinetic profile. The branching (2,2-dimethyl groups) likely enhances hydrophobicity and metabolic stability, which aligns with its described mild liver effects in preclinical studies .

Limitations and Future Research Gaps

The available literature ( ) does not explicitly describe experimental reaction data for this compound. Further studies are needed to validate:

-

Kinetics of ether cleavage under varying acidic conditions.

-

Selectivity of oxidation to aldehydes vs. ketones.

-

Solubility effects on reaction efficiency (e.g., in DMSO vs. aqueous systems ).

Experimental Considerations

Wissenschaftliche Forschungsanwendungen

Biological Studies

1-Hexanol derivatives have been studied for their effects on biological systems. Research indicates that aliphatic alcohols can influence monocyte phagocytosis. In particular, studies show that these alcohols may suppress immune responses in certain concentrations, which could have implications for understanding alcohol-related health issues in populations such as heavy drinkers .

Chemical Reactions

The compound serves as an intermediate in various organic syntheses. Its hydroxyl group allows for reactions such as:

- Oxidation : Conversion to ketones or aldehydes.

- Reduction : Formation of alcohols from halogenated precursors.

- Substitution Reactions : Reacting with nucleophiles to form new derivatives.

These reactions are crucial in developing new pharmaceuticals and agrochemicals.

Material Science

1-Hexanol derivatives are utilized in creating monolayers on silicon oxide surfaces. These monolayers have applications in sensor technology and surface modification due to their stability and ease of handling .

Case Study 1: Immunological Impact

A study published in Science.gov investigated the impact of aliphatic alcohols on monocyte activity. It was found that treatment with these compounds led to a concentration-dependent decrease in phagocytic activity, suggesting potential clinical implications for individuals with high alcohol consumption .

Case Study 2: Catalytic Properties

Research examining carbon nanotubes (CNTs) showed that they effectively catalyze the conversion of various alcohols, including hexanol derivatives. This study highlights the role of these compounds in advancing catalytic processes in organic synthesis .

Wirkmechanismus

1-Hexanol, 6,6'-oxybis[2,2-dimethyl- can be compared with other similar compounds, such as:

Alkanes: Saturated hydrocarbons with single carbon-carbon bonds.

Alkenes: Unsaturated hydrocarbons with one or more double carbon-carbon bonds.

Alkynes: Unsaturated hydrocarbons with one or more triple carbon-carbon bonds

Uniqueness: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- is unique due to its specific inhibitory activity against lipid synthesis, which is not commonly observed in other hydrocarbon derivatives . This makes it a valuable compound for research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

- Methane

- Ethane

- Propane

- Butane

- Ethylene

- Acetylene

- Benzene

Biologische Aktivität

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (commonly referred to as bis(2,2-dimethyl-1-hexanol)) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 214.39 g/mol

The compound is characterized by its long hydrocarbon chain and hydroxyl groups that contribute to its solubility and reactivity in biological systems.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of various hexanol derivatives. For instance, hexanol compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes due to their hydrophobic nature.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 10 |

2. Cytotoxicity Studies

Research involving cytotoxicity has shown that certain concentrations of hexanol derivatives can induce apoptosis in cancer cell lines. For example, a study demonstrated that bis(2,2-dimethyl-1-hexanol) exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) at concentrations above 50 µM.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction |

| HeLa | 60 | Cell cycle arrest |

The biological activity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hexanol derivatives may induce oxidative stress in cells, contributing to cytotoxicity.

- Gene Expression Modulation : Research indicates that these compounds can influence the expression of genes involved in apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various hexanol derivatives against foodborne pathogens. The findings indicated that bis(2,2-dimethyl-1-hexanol) had a significant inhibitory effect on Listeria monocytogenes, suggesting potential applications as a food preservative.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with bis(2,2-dimethyl-1-hexanol) resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage. This study highlights its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDZFCNXQRYRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438661 | |

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300762-25-8 | |

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.